Differential Cross-Resistance: Cytarabine vs. Gemcitabine in Cladribine-Resistant Leukemia Models
In a cladribine-resistant HL60 leukemia model, cytarabine demonstrated only modest cross-resistance (2.7- to 3.3-fold increased IC50 relative to parental cells), whereas gemcitabine showed no detectable cross-resistance (fold resistance ~1.0) [1]. The parental HL60 cells exhibited an IC50 of 8.7 ± 1.3 nM for cladribine; resistant clones R13 and R23 displayed 33.3-fold and 18.7-fold resistance to cladribine, respectively [1]. This differential cross-resistance pattern indicates that cytarabine and gemcitabine are affected by distinct resistance mechanisms—in this model, elevated purine-specific high-Km 5′-nucleotidase activity drives cladribine resistance without conferring cross-resistance to gemcitabine [1].
| Evidence Dimension | Cross-resistance in cladribine-resistant HL60 clones |
|---|---|
| Target Compound Data | 2.7- to 3.3-fold increased IC50 in resistant clones vs. parental |
| Comparator Or Baseline | Gemcitabine: no cross-resistance (fold resistance ~1.0); Cladribine: 18.7- to 33.3-fold increased IC50 |
| Quantified Difference | Cytarabine shows ~2.7–3.3× resistance vs. gemcitabine's 1× (no cross-resistance) |
| Conditions | HL60 human promyelocytic leukemia cell line; 72 h drug exposure; IC50 determined via growth inhibition assay |
Why This Matters
This data informs selection of cytarabine over gemcitabine in research or clinical contexts where cladribine-resistance mechanisms involving high-Km 5′-nucleotidase are implicated.
- [1] Schirmer M, et al. (1998) Lack of cross-resistance with gemcitabine and cytarabine in cladribine-resistant HL60 cells with elevated 5'-nucleotidase activity. Exp Hematol. 26(13):1223-1228. View Source
